molecular formula C8H17N3O3 B2654185 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate CAS No. 657423-49-9

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate

Cat. No. B2654185
CAS RN: 657423-49-9
M. Wt: 203.242
InChI Key: BHLMHYISJUOEDJ-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 657423-49-9 . Its IUPAC name is tert-butyl (2Z)-2-amino-2-(hydroxyimino)-1-methylethylcarbamate . The compound has a molecular weight of 203.24 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,12) . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of a variety of pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the synthesis of pharmaceuticals and natural products.

Asymmetric N-Heterocycle Synthesis

tert-Butanesulfinamide, another related compound, has been used extensively in the asymmetric synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Synthesis of Other Antibiotics

The compound is also used in the synthesis of other antibiotics . Its unique structure allows it to be used as an intermediate in the production of a variety of different antibiotics, expanding its applications in the pharmaceutical industry .

Research and Development

The compound is often used in research and development settings . Its unique properties make it a valuable tool for researchers studying new methods of drug synthesis and other chemical reactions .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(1Z)-1-amino-1-hydroxyiminopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-5(6(9)11-13)10-7(12)14-8(2,3)4/h5,13H,1-4H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLMHYISJUOEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)ethyl]carbamate

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